molecular formula C23H23N3O4S B2943803 N-(4-(1-(furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 710986-41-7

N-(4-(1-(furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2943803
CAS RN: 710986-41-7
M. Wt: 437.51
InChI Key: UYWMFQODBBRWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1-(furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1-(furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1-(furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure

Research has shown successful synthesis and structural confirmation of similar compounds through various methods, including microwave-assisted synthesis and conventional techniques. These compounds are characterized using NMR, HRMS, and other spectral analyses, aiming to explore their potential in inhibiting enzymes like carbonic anhydrase I and II, which are relevant for understanding mechanisms in drug development and therapeutic applications (Gul et al., 2016); (Gul et al., 2017).

Biological Activities and Drug Development Potential

Various studies have explored the compound's role and similar derivatives in inhibiting carbonic anhydrase, showcasing potential applications in treating conditions like glaucoma, edema, and certain neurological disorders. Some derivatives exhibit promising cytotoxic activities against cancer cell lines, suggesting their potential as anticancer agents. These studies often compare the bioactivity of these compounds with known drugs to benchmark their effectiveness and safety (Gul et al., 2016); (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of these compounds are significant, with research indicating effectiveness against various microorganisms. This positions them as potential candidates for developing new antimicrobial and antifungal therapies, addressing the growing concern of drug-resistant pathogens (Hamed et al., 2020).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been employed to understand the interaction between these compounds and biological targets. These studies help in predicting the binding affinity and specificity of compounds towards certain enzymes or receptors, aiding in the rational design of more effective and selective drugs (ShanaParveen et al., 2016).

properties

IUPAC Name

N-[4-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-3-31(28,29)25-19-12-10-17(11-13-19)20-15-21(18-8-6-16(2)7-9-18)26(24-20)23(27)22-5-4-14-30-22/h4-14,21,25H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWMFQODBBRWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-(furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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